![molecular formula C14H14N2O2S B2449491 2-(2-p-Tolylacetamido)thiophene-3-carboxamide CAS No. 908551-93-9](/img/structure/B2449491.png)
2-(2-p-Tolylacetamido)thiophene-3-carboxamide
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Overview
Description
“2-(2-p-Tolylacetamido)thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2-(2-p-Tolylacetamido)thiophene-3-carboxamide” and other thiophene derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
Thiophene derivatives have been found to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives like 2-(2-p-Tolylacetamido)thiophene-3-carboxamide are pivotal in the development of organic semiconductors . These compounds are known for their excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their molecular structure allows for fine-tuning of electronic properties, which is essential for optimizing device performance.
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . They form a protective layer on metal surfaces, preventing or slowing down corrosion processes. This application is crucial in extending the lifespan of metal components in harsh environments.
OLEDs Fabrication
The luminescent properties of thiophene compounds are exploited in the fabrication of organic light-emitting diodes (OLEDs) . These materials can emit light upon electrical excitation and are used in display and lighting technologies. Their color purity and efficiency are key factors in their widespread adoption.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties . They have been studied for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. The structural diversity of thiophene-based compounds allows for the development of drugs with specific target interactions.
Anesthetic Applications
Specific thiophene derivatives, such as articaine, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe . These compounds provide effective local anesthesia with a favorable safety profile, making them valuable in medical procedures.
Advanced Material Science
Thiophene-based molecules contribute significantly to advanced material science . They are used in the creation of new materials with desirable properties such as high thermal stability, electrical conductivity, and mechanical strength. These materials find applications in various high-tech fields, including aerospace and electronics.
Supramolecular Chemistry
In supramolecular chemistry , thiophene derivatives are used to construct complex architectures with specific functions . These structures can be designed to respond to stimuli, self-assemble, and perform complex tasks at the molecular level, paving the way for innovative materials and devices.
Organic Electronics
The high π-electron density and planar structure of thiophene derivatives make them ideal for organic electronics . They are used in solar cells, electrochromic devices, and fluorescent probes, where their ability to facilitate electron transfer and light absorption is crucial.
Each of these applications demonstrates the versatility and importance of 2-(2-p-Tolylacetamido)thiophene-3-carboxamide in scientific research and industrial applications. The compound’s unique properties enable its use in a wide range of fields, contributing to advancements in technology and medicine.
Antitumor Activity
Recent studies have shown that thiophene carboxamide derivatives exhibit significant antitumor activity . They work by inhibiting mitochondrial complex I, which is a key enzyme in the respiratory chain of cancer cells. This inhibition leads to the suppression of cancer cell growth, making these compounds promising candidates for cancer therapy.
Synthetic Chemistry
In synthetic chemistry , thiophene derivatives are used to create complex molecules with potential therapeutic effects . The versatility of thiophene chemistry allows for the synthesis of a wide variety of compounds, which can be tailored for specific biological activities.
Material Chemistry
Thiophene-based compounds are also important in material chemistry . They can be incorporated into polymers to create materials with enhanced electronic properties, which are useful in the development of sensors, actuators, and other electronic devices.
Catalysis
Thiophene derivatives can act as catalysts in various chemical reactions . Their ability to facilitate reactions without being consumed makes them valuable in industrial processes, leading to more efficient and sustainable production methods.
Mechanism of Action
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-[[2-(4-methylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-2-4-10(5-3-9)8-12(17)16-14-11(13(15)18)6-7-19-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELBQDWLBWBMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-p-Tolylacetamido)thiophene-3-carboxamide |
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